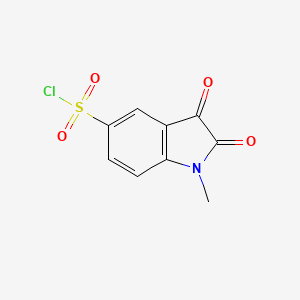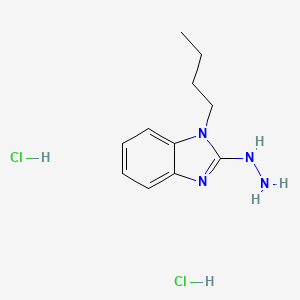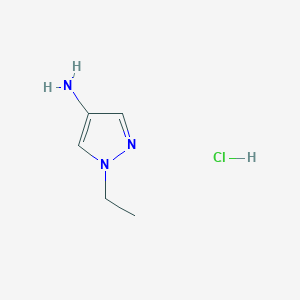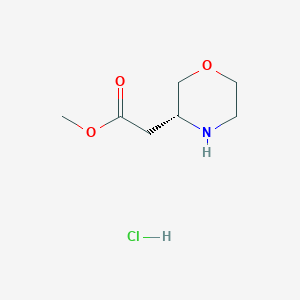
1-Methyl-5-isatinsulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-isatinsulfonyl chloride is a heterocyclic organic compound belonging to the sulfonyl chloride class. It is a key compound in the pharmaceutical industry, serving as a building block for the synthesis of novel chemical entities. The compound has a molecular formula of C9H6ClNO4S and a molecular weight of 259.67 g/mol. It is known for its reactive electrophilic properties, making it useful in various organic synthesis reactions.
Preparation Methods
1-Methyl-5-isatinsulfonyl chloride can be synthesized through a few steps starting from 1-methylisatin. The synthesis involves the reaction of 1-methylisatin with chlorosulfonic acid, producing a mixture of 1-methyl-5-chlorosulfonylisatins isomers. The desired isomer, this compound, is then isolated by crystallization. This method is commonly used in laboratory settings and can be scaled up for industrial production.
Chemical Reactions Analysis
1-Methyl-5-isatinsulfonyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water or alcohol to form the corresponding sulfonamide.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its electrophilic sulfonyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and nucleophiles such as amines. The major products formed from these reactions are sulfonamides and substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-5-isatinsulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and peptide derivatives.
Biology and Medicine: The compound is used in drug discovery and development, particularly in the synthesis of novel pharmaceutical agents.
Industry: It is employed in the production of various chemical entities used in different industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-isatinsulfonyl chloride involves its reactive electrophilic nature, which allows it to participate in various chemical reactions. The compound targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and drug development.
Comparison with Similar Compounds
1-Methyl-5-isatinsulfonyl chloride is unique due to its specific structure and reactivity. Similar compounds include other sulfonyl chlorides and isatin derivatives, such as:
1-Methylisatin: The precursor for the synthesis of this compound.
Isatin: A related compound with a similar core structure but lacking the sulfonyl chloride group.
Sulfonyl Chlorides: A broader class of compounds with similar electrophilic properties.
These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-methyl-2,3-dioxoindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-11-7-3-2-5(16(10,14)15)4-6(7)8(12)9(11)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLKAWNXGIKQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)


![Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6343730.png)
